molecular formula C22H19ClN4O2 B12381543 Antifungal agent 82

Antifungal agent 82

Cat. No.: B12381543
M. Wt: 406.9 g/mol
InChI Key: ZDTDBDKEDDRUPE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal agent 82 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing antifungal agents often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of advanced equipment and automation can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: Antifungal agent 82 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Antifungal agent 82 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antifungal agent 82 involves disrupting the integrity of the fungal cell membrane. This compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and leakage of essential cell contents. This ultimately results in cell death. The molecular targets and pathways involved include ergosterol biosynthesis and membrane integrity .

Comparison with Similar Compounds

    Azoles: These compounds inhibit ergosterol synthesis by blocking lanosterol 14α-demethylase. Examples include fluconazole and itraconazole.

    Polyenes: These compounds bind to ergosterol and disrupt the fungal cell membrane. Examples include amphotericin B and nystatin.

    Echinocandins: These compounds inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization. .

Uniqueness of Antifungal agent 82: this compound is unique due to its high efficacy against specific fungal pathogens, such as Valsa mali, and its potential for in vivo protective effects. Its distinct mechanism of action and favorable bioactivity profile make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-(4-methylphenyl)pyrazol-3-yl]prop-2-enamide

InChI

InChI=1S/C22H19ClN4O2/c1-15-6-9-17(10-7-15)27-21(18(14-25-27)22-24-12-13-29-22)26-20(28)11-8-16-4-2-3-5-19(16)23/h2-11,14H,12-13H2,1H3,(H,26,28)/b11-8+

InChI Key

ZDTDBDKEDDRUPE-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=NCCO3)NC(=O)/C=C/C4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=NCCO3)NC(=O)C=CC4=CC=CC=C4Cl

Origin of Product

United States

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